molecular formula C7H5ClN2O3S B12868411 2-Chlorobenzo[d]oxazole-6-sulfonamide

2-Chlorobenzo[d]oxazole-6-sulfonamide

Cat. No.: B12868411
M. Wt: 232.64 g/mol
InChI Key: FHLFWFDDDSVGPO-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-6-sulfonamide is a specialized benzoxazole sulfonamide derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The benzoxazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities. The presence of the sulfonamide group and a chloro substituent on the benzoxazole ring system provides distinct handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted bioactive molecules. This compound is of significant research value in the design and synthesis of novel enzyme inhibitors. Specifically, benzoxazole-based sulphonamide hybrids have been investigated as potent inhibitors of alpha-amylase and alpha-glucosidase, making them promising candidates for anti-diabetic research . The structural motif is also relevant in the synthesis of various 2-aminobenzoxazoles, which are described as potential therapeutic agents including enzyme inhibitors for proteases, chymase, butyrylcholinesterase, and topoisomerase II . Furthermore, the oxazole and benzoxazole class of compounds are recognized for their antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, highlighting the utility of this core structure in diverse therapeutic areas . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C7H5ClN2O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12)

InChI Key

FHLFWFDDDSVGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzoxazolone Precursors

An alternative method involves chlorination of benzoxazolone derivatives using phosphorus oxychloride and chlorine gas or other chlorinating agents (e.g., SO2Cl2, PCl3, SCl2). This method is particularly useful for introducing chlorine atoms at specific positions on the benzoxazole ring.

  • Stepwise process:

    • Benzoxazolone is dissolved in phosphorus oxychloride.
    • Chlorination is performed by controlled addition of chlorine gas at low temperatures.
    • The chlorinated intermediate is refluxed with a catalyst (e.g., dimethylaniline) to complete the reaction.
    • Purification by distillation yields 2,6-dichlorobenzoxazole, which can be further functionalized to introduce the sulfonamide group.
  • Advantages: High yield (~70%), short synthetic route, and environmentally friendlier than phosgene-based methods.

  • Industrial relevance: Suitable for large-scale production due to safety improvements and reduced waste generation.

Smiles Rearrangement and Sulfur-Based Functionalization

Recent research has demonstrated the use of Smiles rearrangement involving benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by nucleophilic substitution with amines to introduce sulfonamide groups.

  • Procedure:
    • Benzoxazole-2-thiol is activated with chloroacetyl chloride in the presence of a base (e.g., Cs2CO3).
    • The activated intermediate undergoes nucleophilic substitution with amines to form sulfonamide derivatives.
  • Benefits: Uses non-toxic, inexpensive starting materials and provides good to excellent yields.
  • Scope: Applicable to a variety of amines, allowing structural diversity.

Detailed Reaction Conditions and Yields

Method Starting Material Key Reagents/Catalysts Solvent(s) Temperature Yield (%) Notes
Cyclization with chlorosulfonic acid 2-Aminophenol Chlorosulfonic acid, ZnBr2 or Pb(OAc)2 Ethanol, Acetic acid Reflux Moderate Requires careful control to avoid side reactions
Chlorination of benzoxazolone Benzoxazolone Phosphorus oxychloride, Cl2 gas, dimethylaniline POCl3 0 °C to reflux ~70 High yield, suitable for scale-up
Smiles rearrangement Benzoxazole-2-thiol Chloroacetyl chloride, Cs2CO3, amines DMF, Toluene 70–120 °C Good to excellent Versatile, uses non-toxic reagents

Research Findings and Optimization

  • The chlorination method using phosphorus oxychloride and chlorine gas has been optimized to minimize hazardous reagents like phosgene, improving safety and environmental impact while maintaining high yield and purity.
  • Smiles rearrangement protocols have expanded the scope of benzoxazole sulfonamide synthesis, enabling the introduction of various amine substituents under mild conditions with good selectivity.
  • Industrial synthesis benefits from continuous flow reactors to maintain consistent quality and yield, with advanced catalytic systems enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoxazole derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The chlorine atom may also enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2-Chlorobenzo[d]oxazole-6-sulfonamide Not provided C₇H₅ClN₂O₃S ~228.64 (estimated) Cl (C2), SO₂NH₂ (C6) N/A
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride 27685-90-1 C₇H₄ClNO₄S 233.63 Cl (C2), SO₂Cl (C6) 180–182
2-Chlorobenzo[d]oxazole-5-carboxylic acid 1198793-49-5 C₈H₄ClNO₃ 197.58 Cl (C2), COOH (C5) N/A
2-Chloro-benzothiazole-5-sulfonyl chloride 6608-49-7 C₇H₃ClN₂O₂S₂ 254.69 Cl (C2), SO₂Cl (C5), Thiazole core N/A

Research Findings and Implications

  • Sulfonamide Stability : The sulfonamide group in this compound likely improves metabolic stability compared to sulfonyl chloride analogs, making it more viable for drug development .
  • Heterocyclic Core Influence : The oxazole ring’s electron deficiency may favor interactions with electron-rich biological targets (e.g., ATP-binding pockets), whereas thiazole derivatives could exhibit distinct binding modes due to sulfur’s polarizability .
  • Synthetic Flexibility : Position 6 substituents (e.g., sulfonamide, carbonitrile) allow modular derivatization, as demonstrated in the synthesis of N-substituted sulfonamides via nucleophilic displacement .

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